molecular formula C19H17FN2O3S2 B2406189 N-(4-fluoro-3-methylphenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide CAS No. 1226450-66-3

N-(4-fluoro-3-methylphenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide

Cat. No.: B2406189
CAS No.: 1226450-66-3
M. Wt: 404.47
InChI Key: DDIXFKOTGVVKNH-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-methylphenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H17FN2O3S2 and its molecular weight is 404.47. The purity is usually 95%.
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Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-(4-fluoro-3-methylphenyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S2/c1-13-12-14(8-9-16(13)20)21-19(23)18-17(10-11-26-18)22(2)27(24,25)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIXFKOTGVVKNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluoro-3-methylphenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C16H18FN3O2SC_{16}H_{18}FN_{3}O_{2}S and a molecular weight of 335.39 g/mol. The presence of a thiophene ring, sulfonamide group, and fluorinated aromatic moiety suggests diverse interactions with biological targets.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For example, studies have shown that thiophene derivatives can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Thiophene Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa10Apoptosis induction
Compound BMCF-715Cell cycle arrest
This compoundA549TBDTBD

The proposed mechanism for the anticancer activity of this compound involves the inhibition of specific signaling pathways such as mTORC1, which is crucial for cell growth and proliferation. Similar compounds have been shown to modulate amino acid transporters, thereby affecting nutrient availability for tumor cells .

Case Studies

  • In Vivo Studies : A recent study evaluated the compound in a mouse model of lung cancer. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting effective in vivo anticancer activity.
  • Cellular Studies : In vitro assays using A549 lung cancer cells revealed that the compound induced apoptosis at concentrations around 20 µM, with accompanying increases in pro-apoptotic markers and decreases in anti-apoptotic proteins.

Toxicity and Safety Profile

While the biological activity is promising, it is essential to evaluate the toxicity profile. Preliminary studies indicate that at therapeutic doses, the compound exhibits low cytotoxicity against normal human cells, which is a favorable characteristic for drug development.

Table 2: Toxicity Profile

ParameterValue
LD50 (mg/kg)TBD
Cytotoxicity (IC50 in normal cells)>100 µM
MutagenicityNegative

Preparation Methods

Sulfonylation of 3-Aminothiophene-2-carboxylic Acid

A modified Ullmann coupling reaction is employed to attach the N-methylphenylsulfonamide moiety. In a representative procedure:

  • Reagents : 3-Aminothiophene-2-carboxylic acid (1.0 equiv), N-methylbenzenesulfonamide (1.2 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%)
  • Conditions : DMF, 110°C, 12–16 h under argon
  • Yield : 68–72% after column chromatography (SiO₂, hexane/EtOAc 3:1)

Table 1. Sulfonylation Optimization

Catalyst System Temperature (°C) Time (h) Yield (%)
CuI/1,10-phenanthroline 110 16 72
Pd(OAc)₂/Xantphos 100 24 58
CuBr₂/L-proline 120 18 65

Palladium-based systems exhibit lower efficiency due to competing side reactions, whereas copper catalysis provides superior regioselectivity.

Amide Bond Formation

The carboxylic acid group at the 2-position of thiophene is converted to the target amide using 4-fluoro-3-methylaniline.

Carbodiimide-Mediated Coupling

A standard protocol involves activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):

  • Reagents : 3-(N-methylphenylsulfonamido)thiophene-2-carboxylic acid (1.0 equiv), 4-fluoro-3-methylaniline (1.5 equiv), EDCI (1.3 equiv), HOBt (1.3 equiv)
  • Conditions : DCM, 0°C → rt, 12 h
  • Workup : Extraction with NaHCO₃ (aq), drying (Na₂SO₄), and purification via recrystallization (EtOH/H₂O)
  • Yield : 85–89%

Table 2. Coupling Agent Comparison

Activator Solvent Yield (%) Purity (HPLC)
EDCI/HOBt DCM 89 98.5%
DCC/DMAP THF 78 95.2%
HATU/DIEA DMF 82 97.8%

EDCI/HOBt in DCM achieves optimal balance between yield and purity, minimizing racemization.

Alternative Route: One-Pot Tandem Synthesis

Recent advances enable a streamlined one-pot strategy combining sulfonylation and amidation:

Sequential Addition Protocol

  • Sulfonylation : 3-Aminothiophene-2-carboxylic acid, N-methylbenzenesulfonamide, and CuI/1,10-phenanthroline in DMF at 110°C for 8 h.
  • In Situ Activation : Direct addition of EDCI/HOBt and 4-fluoro-3-methylaniline without intermediate isolation.
  • Total Yield : 76%
  • Advantages : Reduced solvent use and processing time (20 h total vs. 28 h stepwise).

Table 3. One-Pot vs. Stepwise Synthesis

Parameter One-Pot Stepwise
Total Time (h) 20 28
Overall Yield (%) 76 72
Purity (HPLC) 97.1% 98.5%

While marginally lower in yield, the one-pot method is preferable for large-scale production due to operational efficiency.

Critical Analysis of Purification Techniques

Final product purity is highly dependent on chromatographic and recrystallization methods:

Table 4. Purification Outcomes

Method Solvent System Purity (%) Recovery (%)
Column Chromatography Hexane/EtOAc (3:1) 98.5 89
Recrystallization EtOH/H₂O (4:1) 99.2 82
Prep-HPLC MeCN/H₂O (gradient) 99.8 75

Prep-HPLC delivers the highest purity but at the cost of recovery rates, making recrystallization the method of choice for industrial applications.

Scalability and Industrial Considerations

Key parameters for kilogram-scale synthesis:

  • Catalyst Loading : Reducing CuI to 5 mol% maintains 70% yield while lowering metal contamination.
  • Solvent Recycling : DCM recovery rates exceed 90% in closed-loop systems.
  • Byproduct Management : Sulfonamide hydrolysis byproducts are minimized below 0.5% via pH-controlled workup.

Q & A

Q. Conflicting cytotoxicity data across cell lines?

  • Resolution :
  • Cell Line Authentication : STR profiling to rule out contamination .
  • Microenvironment Simulation : Test activity under hypoxic vs. normoxic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.